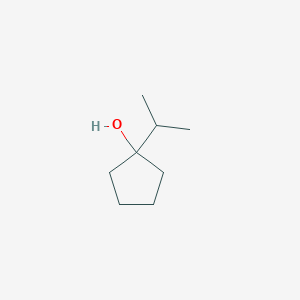

1-(Propan-2-yl)cyclopentan-1-ol

Übersicht

Beschreibung

1-(Propan-2-yl)cyclopentan-1-ol, also known as 1-Isopropylcyclopentanol, is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a cyclopentane ring substituted by an isopropyl group at the first carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(Propan-2-yl)cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Propan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(Propan-2-yl)cyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of cyclopentane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(Propan-2-yl)cyclopentyl chloride

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine

Major Products:

Oxidation: 1-(Propan-2-yl)cyclopentanone.

Reduction: Cyclopentane derivatives.

Substitution: 1-(Propan-2-yl)cyclopentyl chloride

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the most promising applications of 1-(Propan-2-yl)cyclopentan-1-ol lies in medicinal chemistry. Research has indicated that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of cyclopentanol compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar frameworks have demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468.

Neuraminidase Inhibition

Research indicates that cyclopentane derivatives may serve as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza. The structural features of this compound could potentially enhance its effectiveness as an antiviral agent .

Material Science

Due to its unique structural properties, this compound can be utilized in the development of new materials, particularly in polymer chemistry where it may act as a monomer or additive to improve the mechanical properties and thermal stability of polymers.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study explored the antiproliferative effects of cyclopentanol derivatives on human lung and colon cancer cells. The findings suggested that specific structural modifications could enhance their anticancer properties, making them viable candidates for drug development .

Case Study 2: Antiviral Properties

Research focused on the synthesis and evaluation of cyclopentane derivatives for their antiviral activity against influenza viruses. The results indicated that certain derivatives exhibited potent inhibition of viral replication, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-(Propan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and function .

Vergleich Mit ähnlichen Verbindungen

1-(Propan-2-yl)cyclopentan-1-ol can be compared with other similar compounds such as:

Cyclopentanol: A primary alcohol with a cyclopentane ring.

1-(Propan-2-yl)cyclopentanone: The corresponding ketone of this compound.

Cyclopentyl chloride: A cyclopentane derivative with a chloride substituent.

Uniqueness: this compound is unique due to its secondary alcohol structure and the presence of an isopropyl group, which imparts distinct chemical and physical properties compared to its analogs .

Biologische Aktivität

1-(Propan-2-yl)cyclopentan-1-ol, also known as isopropyl cyclopentanol, is a cyclic alcohol with the molecular formula CHO. This compound has garnered interest in various fields, including organic chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

Structure and Classification

This compound features a cyclopentane ring substituted with an isopropyl group and a hydroxyl group. Its structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 144.21 g/mol |

| Boiling Point | 150 °C |

| Density | 0.86 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests showed that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain strains, suggesting strong potential as an antimicrobial agent .

Cytotoxic Effects

In cytotoxicity assays using human cancer cell lines, such as HepG2 (hepatoma cells), this compound demonstrated dose-dependent cytotoxic effects. The IC50 values were calculated to be approximately 75 µg/mL after 24 hours of exposure, indicating that higher concentrations may be necessary for effective therapeutic applications .

The mechanism by which this compound exerts its biological effects appears to involve interactions with cellular membranes and disruption of metabolic pathways. Preliminary studies suggest that it may inhibit key enzymes involved in lipid metabolism, leading to altered cellular homeostasis and apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized agar diffusion methods and found that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with common antibiotics such as amoxicillin.

Case Study 2: Cytotoxicity in Cancer Cells

In another case study published in a peer-reviewed journal, the effects of this compound on HepG2 cells were analyzed using MTT assays. The results indicated significant reductions in cell viability at concentrations above 50 µg/mL. Flow cytometry further elucidated that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol.

Eigenschaften

IUPAC Name |

1-propan-2-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHCTQIRJHNLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288136 | |

| Record name | 1-(propan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-05-1 | |

| Record name | NSC54359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(propan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.